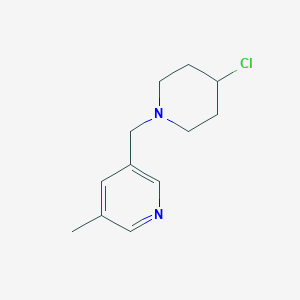

3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine

CAS No.: 239136-47-1

Cat. No.: VC8258218

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 239136-47-1 |

|---|---|

| Molecular Formula | C12H17ClN2 |

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | 3-[(4-chloropiperidin-1-yl)methyl]-5-methylpyridine |

| Standard InChI | InChI=1S/C12H17ClN2/c1-10-6-11(8-14-7-10)9-15-4-2-12(13)3-5-15/h6-8,12H,2-5,9H2,1H3 |

| Standard InChI Key | WVOMRUIQEYXHRZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1)CN2CCC(CC2)Cl |

| Canonical SMILES | CC1=CC(=CN=C1)CN2CCC(CC2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, 3-[(4-chloropiperidin-1-yl)methyl]-5-methylpyridine, reflects its core pyridine ring substituted at positions 3 and 5. The 3-position bears a methylene-linked 4-chloropiperidine moiety, while the 5-position has a methyl group. The SMILES notation CC1=CN=CC(CN2CCC(Cl)CC2)=C1 provides a concise structural representation .

Table 1: Key Identifiers of 3-((4-Chloropiperidin-1-yl)methyl)-5-methylpyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 239136-47-1 | |

| Molecular Formula | C₁₂H₁₇ClN₂ | |

| Molecular Weight | 224.73 g/mol | |

| Synonyms | 3-[(4-Chloro-1-piperidinyl)methyl]-5-methylpyridine |

Spectroscopic and Computational Data

The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would exhibit characteristic peaks for the pyridine ring (C–N stretching at ~1600 cm⁻¹), methyl groups (C–H bending at ~1375 cm⁻¹), and chloropiperidine (C–Cl stretch at ~750 cm⁻¹). Computational studies predict a density of 1.13 g/cm³ and a polar surface area of 24.7 Ų, influencing its solubility in organic solvents .

Synthesis and Manufacturing

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Intermediate Formation | 5-Methylpyridine, formaldehyde, HCl | 60–70% |

| Final Alkylation | 4-Chloropiperidine, NaBH₃CN, DMF | 50–65% |

Physicochemical Properties

Thermal and Solubility Profiles

-

Boiling Point: 337.2 ± 42.0°C (predicted)

-

Density: 1.13 ± 0.1 g/cm³

-

pKa: 6.42 ± 0.10 (indicating weak basicity)

-

Solubility: Miscible with polar aprotic solvents (DMF, DMSO); sparingly soluble in water (<1 mg/mL) .

Stability and Reactivity

The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light. The 4-chloropiperidine group renders it susceptible to nucleophilic substitution reactions at the chlorine site, enabling further functionalization .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in the synthesis of:

-

Serotonin Receptor Agonists: Piperidine-pyridine hybrids are explored for 5-HT₁F receptor targeting, relevant in migraine therapeutics .

-

Kinase Inhibitors: Structural analogs are investigated for anticancer activity, particularly in tyrosine kinase inhibition .

Drug Discovery Case Studies

A 2021 study utilized 3-((4-chloropiperidin-1-yl)methyl)-5-methylpyridine to develop CRBN (Cereblon) binders, which are pivotal in proteolysis-targeting chimera (PROTAC) technologies for degrading oncogenic proteins .

Analytical Characterization Methods

Chromatographic Techniques

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 minutes.

Spectroscopic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume